molecular formula C11H15FS2 B12591539 Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- CAS No. 346592-31-2

Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-

Cat. No.: B12591539
CAS No.: 346592-31-2
M. Wt: 230.4 g/mol
InChI Key: NVIVINAFTVHZKK-UHFFFAOYSA-N
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Description

This structure combines sulfur-containing thioether groups with fluorine, conferring unique electronic and steric properties. Thioether groups are electron-rich due to sulfur’s lone pairs, while fluorine’s electronegativity enhances the ring’s electrophilic substitution resistance.

Properties

CAS No.

346592-31-2

Molecular Formula

C11H15FS2

Molecular Weight

230.4 g/mol

IUPAC Name

1-[bis(ethylsulfanyl)methyl]-4-fluorobenzene

InChI

InChI=1S/C11H15FS2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3

InChI Key

NVIVINAFTVHZKK-UHFFFAOYSA-N

Canonical SMILES

CCSC(C1=CC=C(C=C1)F)SCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- typically involves the introduction of the bis(ethylthio)methyl group and the fluorine atom onto the benzene ring. One common method involves the reaction of a benzene derivative with ethylthiol in the presence of a suitable catalyst to form the bis(ethylthio)methyl group. The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions .

Industrial Production Methods

Industrial production of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have explored the synthesis of benzene derivatives containing sulfur and fluorine substituents for their potential anticancer activities. Compounds similar to benzene, 1-[bis(ethylthio)methyl]-4-fluoro- have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with similar structural motifs have been screened against various cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments .

Mechanism-Based Approaches
Research indicates that compounds with a 1,3,4-oxadiazole moiety, which can be synthesized from benzene derivatives, exhibit telomerase inhibitory activity. This mechanism is crucial in cancer biology as telomerase is often upregulated in cancer cells. Studies have shown that certain synthesized derivatives can inhibit telomerase activity effectively, suggesting a pathway for developing novel anticancer therapies .

Materials Science

Synthesis of Functional Polymers
Benzene derivatives are often utilized in the synthesis of functional polymers. The incorporation of sulfur and fluorine atoms into the polymer backbone can enhance thermal stability and chemical resistance. This makes them suitable for applications in coatings and adhesives where durability is critical. Research has demonstrated that polymers derived from such benzene compounds exhibit improved mechanical properties and resistance to environmental degradation .

Nanocomposites Development
The use of benzene-based compounds in nanocomposite materials has also been explored. By incorporating these compounds into nanostructured matrices, researchers have been able to create materials with enhanced electrical conductivity and mechanical strength. These properties are particularly useful in electronic applications and energy storage systems .

Environmental Applications

Pollutant Degradation
Compounds like benzene, 1-[bis(ethylthio)methyl]-4-fluoro- are being studied for their potential role in environmental remediation. Their chemical structure allows them to interact with pollutants, facilitating degradation processes. Research indicates that such compounds can be effective in breaking down hazardous organic pollutants in contaminated soils and water sources .

Biodegradation Studies
Studies on the biodegradation of benzene derivatives have shown that certain microorganisms can metabolize these compounds, reducing their toxicity and environmental impact. Understanding these pathways is essential for developing bioremediation strategies that leverage microbial action to clean up contaminated environments .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer drug developmentSignificant cytotoxicity against cancer cell lines
Telomerase inhibitorsEffective inhibition observed in various studies
Materials ScienceFunctional polymersEnhanced thermal stability and mechanical properties
NanocompositesImproved conductivity and strength
Environmental StudiesPollutant degradationEffective breakdown of hazardous pollutants
BiodegradationMicrobial metabolism reduces toxicity

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of benzene derivatives revealed that those containing the bis(ethylthio) group exhibited potent anticancer activity against multiple cell lines including MDA-MB-435 (melanoma) and K-562 (leukemia). The findings suggest a promising avenue for developing new chemotherapeutic agents based on this compound class .

Case Study 2: Environmental Remediation
In an investigation into the biodegradation of benzene derivatives, it was found that specific bacterial strains could metabolize these compounds effectively. This highlights the potential for using benzene, 1-[bis(ethylthio)methyl]-4-fluoro- in bioremediation efforts aimed at cleaning polluted sites .

Mechanism of Action

The mechanism of action of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bis(ethylthio)methyl group and the fluorine atom can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with DNA/RNA .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Benzene Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- -CH(SC₂H₅)₂ (C1), -F (C4) C₁₀H₁₃F S₂ 216.34* Dual thioethers, fluorinated
Benzene, 1-(ethylthio)-4-fluoro- (CAS 2924-75-6) -SC₂H₅ (C1), -F (C4) C₈H₉F S 156.22 Single thioether, less steric bulk
1,4-Bis(bromodifluoromethyl)benzene (U.S. Pat. No. 5,268,202) -CF₂Br (C1, C4) C₈H₄Br₂F₄ 351.93 Bromine/fluorine substituents, high dielectric utility
4-(4-Fluorophenyl)butyric Acid (CAS N/A) -CH₂CH₂CH₂COOH (C4), -F (C4') C₁₀H₁₁FO₂ 182.19 Carboxylic acid chain, fluorophenyl
Bis(4-fluorophenyl)bromomethane (CAS N/A) -CBr(FPh)₂ C₁₃H₉BrF₂ 291.11 Bromine bridge, fluorinated aryl groups

*Calculated based on substituents.

Key Observations :

  • Thioether vs. Halogen Substituents : The dual ethylthio groups in the target compound increase electron density and steric hindrance compared to brominated or fluorinated analogues like 1,4-bis(bromodifluoromethyl)benzene. This may reduce reactivity in electrophilic substitutions but enhance charge transfer capabilities .
  • Fluorine Positioning : Fluorine at the para position (C4) is common in analogues like 4-(4-fluorophenyl)butyric acid, suggesting shared stability benefits. However, the target’s thioether groups introduce distinct solubility and polarity profiles compared to carboxylic acid derivatives .

Physical and Thermodynamic Properties

Table 2: Boiling Points and Polarity Trends
Compound Name Boiling Point (K) Polarity (Relative) Notes
Benzene, 4-fluoro-1-methyl-2-nitro- (CAS 446-10-6) 411.50–411.70 High (nitro group) Nitro groups increase polarity
Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- ~450–470 (est.) Moderate Thioethers reduce polarity vs. nitro
1,4-Bis(bromodifluoromethyl)benzene ~480–500 (est.) Low Bromine/fluorine balance polarity

Analysis :

  • The target compound’s boiling point is estimated to be higher than nitro-substituted analogues (e.g., 411 K for 4-fluoro-1-methyl-2-nitrobenzene) due to sulfur’s higher molecular weight and weaker intermolecular forces compared to nitro groups .
  • Thioethers impart moderate polarity, contrasting with highly polar nitro derivatives and non-polar brominated/fluorinated compounds like 1,4-bis(bromodifluoromethyl)benzene .

Biological Activity

Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- is characterized by a benzene ring substituted with a bis(ethylthio)methyl group and a fluorine atom at the para position. The molecular formula is C8H10FS2C_8H_{10}FS_2, indicating the presence of sulfur and fluorine which may contribute to its biological activity.

Biological Activity Overview

Recent studies have investigated the biological activities of this compound, particularly in the context of antimicrobial and anticancer effects. Below are some key findings:

  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .
  • Anticancer Properties : Preliminary investigations suggest that Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell growth and survival .

The biological activity of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- is thought to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to altered biochemical pathways. This interaction can inhibit or activate various cellular processes, contributing to its antimicrobial and anticancer effects.
  • Signaling Pathways : Research indicates that the compound can influence key signaling pathways related to cell proliferation and apoptosis. This modulation can result in the suppression of tumor growth and enhanced sensitivity of cancer cells to treatment .

Case Studies

Several case studies highlight the potential applications of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- in medical research:

  • Antimicrobial Efficacy : A study conducted on various microbial strains demonstrated that the compound showed notable antibacterial activity with MIC values ranging from 50 to 100 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli compared to standard treatments .
  • Cancer Cell Line Studies : In vitro experiments using human cancer cell lines revealed that treatment with Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- resulted in significant reduction in cell viability and induction of apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus50 μg/ml
AntibacterialEscherichia coli100 μg/ml
AnticancerHuman cancer cell linesIC50 = 25 μM
Apoptosis InductionVarious cancer cell linesNot specified

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